Ammonium, triethylbutyl-, hydroxide

説明

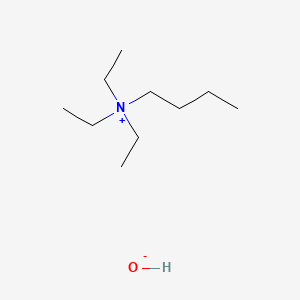

Structure

3D Structure of Parent

特性

IUPAC Name |

butyl(triethyl)azanium;hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N.H2O/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H2/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBDGNHKARUTDC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CC)(CC)CC.[OH-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80213797 | |

| Record name | Ammonium, triethylbutyl-, hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63957-40-4 | |

| Record name | Ammonium, triethylbutyl-, hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, triethylbutyl-, hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ammonium, Triethylbutyl , Hydroxide and Analogous Compounds

Optimized Ion Exchange Reactions for Hydroxide (B78521) Salt Formation

The formation of quaternary ammonium (B1175870) hydroxides from their corresponding halide salts is a cornerstone of their synthesis. Ion exchange reactions are a primary method for this transformation, offering versatility and efficiency.

Methodological Refinements in Silver Oxide-Mediated Exchange

A traditional yet effective method for preparing quaternary ammonium hydroxides involves the reaction of a quaternary ammonium iodide with moist silver oxide. alfa-chemistry.com In this reaction, the silver iodide precipitates, leaving the quaternary ammonium hydroxide in solution. alfa-chemistry.com The solution can then be concentrated under vacuum to yield the pure hydroxide, which is often a deliquescent and hygroscopic solid. alfa-chemistry.com

Recent refinements in this methodology focus on controlling the particle size and purity of the silver oxide to enhance reaction kinetics and product purity. The use of silver oxide nanoparticles, for instance, offers a higher surface area for reaction. mdpi.com The synthesis of these nanoparticles can be achieved through methods like precipitation with an alkaline solution or a sol-gel process. mdpi.com The sol-gel route is particularly advantageous as it integrates all reactants into the final product, avoiding non-stoichiometric issues. mdpi.com Furthermore, the interaction between silver nanoparticles and quaternary ammonium functionalized polymers has been studied, revealing that the nature of the quaternary ammonium cation can influence the bulk material properties. researchgate.net

Exploration of Alternative Ion Exchange Resins and Techniques

Beyond silver oxide, various ion exchange resins provide a versatile platform for the synthesis of quaternary ammonium hydroxides. google.comgoogle.com Strongly basic anion exchange resins, which have quaternary ammonium groups as their functional sites, are particularly effective. m-chemical.co.jp These resins can be used across a wide pH range and are capable of exchanging anions from mineral acids as well as salts. m-chemical.co.jp

The selection of the ion exchange resin is critical and depends on factors such as the desired purity of the final product and the specific quaternary ammonium salt being used. For instance, in the preparation of tetrabutylammonium (B224687) hydroxide from tetrabutylammonium bromide, gel-type strong basic anion exchange resins have been successfully employed. researchgate.net The efficiency of these resins can be influenced by their matrix structure (gel or macroporous) and grain size, which affect the accessibility of the active sites to the larger quaternary ammonium macroions. researchgate.nete3s-conferences.org

A general method involves treating a strongly basic anion exchange resin in the hydroxide form with a solution of the quaternary ammonium halide. nih.gov This process can be carried out in various solvents, including non-aqueous media, which can be advantageous for certain applications. nih.gov The resin can often be regenerated and reused, adding to the economic and environmental viability of the process. nih.gov

Electrochemical Synthesis Pathways for Quaternary Ammonium Hydroxides

Electrochemical methods present a modern and efficient alternative for the synthesis of quaternary ammonium hydroxides. These techniques often involve the use of electrolytic cells with ion-exchange membranes. osti.govgoogle.com

One approach utilizes an electrolytic cell with anode and cathode compartments separated by a cation exchange membrane. google.com A solution of the quaternary ammonium halide is introduced into the anode compartment, and water is fed into the cathode compartment. The cation exchange membrane selectively allows the passage of the hydrated quaternary ammonium cations while blocking the halide anions, resulting in the formation of the quaternary ammonium hydroxide in the cathode compartment. google.com

Electrochemical membrane reactors (EMRs) have also been developed for this purpose. osti.govresearchgate.net Both two-compartment and three-compartment EMRs, using anion-exchange membranes, have been investigated for the synthesis of compounds like tetrabutylammonium hydroxide from tetrabutylammonium bromide. osti.gov The three-compartment setup, which prevents contact between the product and the electrodes, has shown a faster rate of synthesis and higher recovery, indicating its practical potential for efficient production without the need for additional reagents. osti.govresearchgate.net

Green Chemistry Approaches in "Ammonium, Triethylbutyl-, Hydroxide" Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quaternary ammonium compounds to minimize environmental impact and enhance sustainability. jddhs.commdpi.com Key strategies include the use of renewable raw materials, energy-efficient synthesis techniques, and the reduction of hazardous waste. jddhs.com

Microwave-assisted synthesis is a prominent green technique that can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.comrsc.org This method has been successfully used in various organic reactions, including the synthesis of heterocyclic compounds, leading to high yields and easier purification. mdpi.com

Solvent-free or "neat" reaction conditions are another important aspect of green chemistry, as they eliminate the need for potentially hazardous solvents and simplify product work-up. mdpi.comresearchgate.net For example, the synthesis of α-hydroxyphosphonates has been achieved under solvent-free conditions using catalysts like nano NiO or basic ionic liquids such as choline (B1196258) hydroxide. researchgate.net

Biocatalysis, which employs enzymes or whole microorganisms, offers a highly selective and environmentally friendly route to chemical synthesis by reducing the formation of byproducts. jddhs.com The development of recyclable catalysts is also a key area of research, aiming to improve atom economy and reduce waste. mdpi.com

Purification and Characterization Strategies for Research-Grade Compounds

Obtaining research-grade quaternary ammonium hydroxides requires rigorous purification and characterization.

Purification: Following synthesis, purification is crucial to remove unreacted starting materials, byproducts, and any catalyst residues. For products obtained from ion exchange, ensuring the complete removal of halide ions is a primary concern. This can be monitored and quantified using various analytical techniques. When ion exchange resins are used, it's important to select a resin with high selectivity for the target anion to achieve a high-purity product. In some cases, a combination of different purification methods may be necessary. For instance, after an initial ion exchange, further purification might be achieved through recrystallization or chromatography.

Characterization (excluding basic identification data): Advanced characterization techniques are employed to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of the quaternary ammonium compound, confirming the presence of the triethylbutylammonium cation and the absence of impurities. nist.govresearchgate.net Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can provide further detailed structural information. nist.govresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition, providing further evidence of the successful synthesis. nist.govresearchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule, which can help to confirm the structure and the absence of certain impurities. nist.govresearchgate.net

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal properties of the compound, including its decomposition temperature and phase transitions. nist.govresearchgate.net

The following table provides an overview of the advanced characterization techniques and their applications:

| Technique | Information Provided | Relevance for Research-Grade Compounds |

| ¹H and ¹³C NMR | Detailed molecular structure, identification of protons and carbons in the triethylbutylammonium cation. | Confirms the primary structure and can detect proton-containing impurities. nist.govresearchgate.net |

| 2D NMR (e.g., HSQC) | Correlation between protons and carbons, providing unambiguous structural assignment. | Essential for complex structures and resolving ambiguities from 1D NMR. nist.govresearchgate.net |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms the molecular formula and can help identify byproducts. nist.govresearchgate.net |

| FTIR Spectroscopy | Presence of specific functional groups (e.g., C-N, O-H). | Verifies the overall structure and the presence of the hydroxide anion. nist.govresearchgate.net |

| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition points, and phase behavior. | Important for understanding the material's properties and potential applications at different temperatures. nist.govresearchgate.net |

Applications in Advanced Materials Science and Engineering

Role as a Structure-Directing Agent (SDA) in Zeolite and Porous Material Synthesis

Quaternary ammonium (B1175870) hydroxides, such as triethylbutylammonium hydroxide (B78521), are pivotal in the synthesis of crystalline microporous materials like zeolites. nih.gov They function as organic structure-directing agents (SDAs), guiding the assembly of silica (B1680970) and alumina (B75360) precursors into specific framework structures. nih.govcyberleninka.ru The size and shape of the organic cation are critical in determining the final zeolite topology. rsc.org

Directed Synthesis of Specific Zeolite Frameworks (e.g., Silicalite, ZSM-5, ZSM-8)

The synthesis of specific zeolite frameworks is highly dependent on the choice of the organic structure-directing agent (SDA). While direct studies on triethylbutylammonium hydroxide are limited, extensive research on analogous quaternary ammonium hydroxides like tetraethylammonium (B1195904) hydroxide (TEAOH) and tetrapropylammonium (B79313) hydroxide (TPAOH) provides significant insights into its probable role.

For instance, TPAOH is a well-established SDA for the synthesis of ZSM-5 , a high-silica zeolite with significant industrial applications in catalysis. frontiersin.orgresearchgate.netresearchgate.net The synthesis typically involves the hydrothermal treatment of a gel containing a silica source, an alumina source (if required), and TPAOH. frontiersin.org The concentration of TPAOH has been shown to be a critical parameter, influencing the crystallinity, morphology, and pore characteristics of the final ZSM-5 product. researchgate.net

Similarly, TEAOH has been successfully employed in the synthesis of high-silica zeolite Y (with a FAU topology) and ZSM-20 , which is an intergrowth of FAU and EMT topologies. researchgate.netdicp.ac.cn The use of TEAOH allows for the synthesis of high-silica zeolites with enhanced thermal and hydrothermal stability, which is often challenging to achieve through conventional methods. dicp.ac.cn The ratio of TEA+ to other cations, like Na+, in the initial gel composition is a crucial factor that dictates the final product's properties, including the SiO2/Al2O3 ratio. researchgate.netdicp.ac.cn

The synthesis of Silicalite-1 , the pure silica analogue of ZSM-5, also relies on SDAs like TPAOH. mdpi.com The process involves the hydrothermal crystallization of a silica-containing gel in the presence of the SDA. mdpi.com The resulting Silicalite-1 nanocrystals can then be used as seeds for the growth of other zeolite structures, such as Al-ZSM-5 shells, creating core-shell materials with unique catalytic properties. mdpi.com While there is no specific data for ZSM-8 synthesis with triethylbutylammonium hydroxide, the principle of structure-direction by organic cations remains the same.

The table below summarizes the synthesis conditions for various zeolites using different quaternary ammonium hydroxides as SDAs, which can be extrapolated to understand the potential synthesis parameters for using triethylbutylammonium hydroxide.

| Zeolite | Structure-Directing Agent (SDA) | Synthesis Conditions | Reference |

| ZSM-5 | Tetrapropylammonium hydroxide (TPAOH) | Hydrothermal treatment at 170°C for 72 hours. | frontiersin.org |

| High-Silica Zeolite Y | Tetraethylammonium hydroxide (TEAOH) | Crystallization at 120°C for several days. | dicp.ac.cn |

| Silicalite-1 | Tetrapropylammonium hydroxide (TPAOH) | Hydrothermal treatment at 100°C for 2 days after reaction at 60°C for 6 days. | mdpi.com |

| ZSM-5/Silicalite-1 Composite | Tetrapropylammonium hydroxide (TPAOH) | Ultrasonic treatment of ZSM-5 in TPAOH solution followed by hydrothermal synthesis. | frontiersin.org |

Influence on Crystallization Kinetics and Morphology of Zeolites

Studies on various zeolites have shown that the crystallization process involves nucleation and crystal growth, and the kinetics of these steps can be modeled to understand the synthesis mechanism. researchgate.net For example, in the synthesis of SAPO-34, the Avrami-Erofeev model has been used to describe the nucleation and growth period. researchgate.net The activation energy for both the induction and growth stages can be determined, providing insights into the energy barriers of the crystallization process. researchgate.net

The morphology of the final zeolite crystals is also heavily influenced by the synthesis conditions. mdpi.com Factors such as the concentration of the SDA, temperature, and the presence of other additives can alter the crystal habit, leading to different shapes and sizes. mdpi.commdpi.com For instance, at lower supersaturation levels, zeolites may grow via a spiral growth mechanism, resulting in smooth surfaces, while higher supersaturation can lead to rougher surfaces through adhesive growth. mdpi.com

The use of polymeric additives, in conjunction with traditional SDAs, has also been explored to modify zeolite morphology and microstructure. mdpi.com For example, polymers like polydiallyldimethylammonium chloride (PDDA) have been shown to accelerate the crystallization of certain zeolites by promoting the aggregation of precursor species. mdpi.com

The following table outlines the effects of different conditions on zeolite crystallization, which are principles that would apply to syntheses using triethylbutylammonium hydroxide.

| Parameter | Effect on Crystallization | Reference |

| SDA Type and Concentration | Influences nucleation rate, crystallization time, and final crystal phase and morphology. nih.govresearchgate.net | nih.govresearchgate.net |

| Temperature | Affects the rate of crystallization and can alter the growth mechanism (e.g., spiral vs. birth and spread). mdpi.com | mdpi.com |

| Alkalinity (pH) | Higher alkalinity can accelerate nucleation and shorten crystallization time by increasing the dissolution rate of silica and alumina precursors. nih.gov | nih.gov |

| Polymeric Additives | Can modify crystallization kinetics and control the morphology and microstructure of the final zeolite crystals. mdpi.com | mdpi.com |

Rational Design of SDAs for Novel Microporous Architectures

The rational design of organic structure-directing agents is a key strategy for the synthesis of novel microporous materials with desired properties. researchgate.net By systematically modifying the structure of the SDA, researchers can target the formation of specific zeolite frameworks that may not be accessible with conventional SDAs. researchgate.net This involves understanding the relationship between the molecular properties of the SDA and the resulting zeolite structure.

Computational methods, such as machine learning and symbolic regression, are increasingly being used to develop descriptors that can predict the effectiveness of a given OSDA for a particular zeolite framework. researchgate.net These models use data from known successful syntheses to identify key molecular features of the SDA that are crucial for templating a specific structure. researchgate.net For example, descriptors based on templating energy and the net transformation energy during zeolite synthesis have shown promise in predicting OSDA-zeolite pairs. researchgate.net

The design of SDAs also extends to creating molecules that can lead to hierarchical zeolites, which possess both micropores and mesopores. nih.gov Such materials offer improved mass transport properties, which is beneficial for catalytic applications. One approach to creating hierarchical structures involves post-synthetic treatment of a parent zeolite with a solution containing an SDA like TPAOH, which can induce dissolution and recrystallization processes to form hollow structures with mesoporosity. nih.gov

The table below highlights key aspects considered in the rational design of SDAs.

| Design Aspect | Objective | Approach | Reference |

| Predictive Modeling | To identify the best OSDA for a target zeolite framework. | Using machine learning to develop descriptors based on energetic and structural properties of OSDAs. | researchgate.net |

| Hierarchical Structures | To create zeolites with both micropores and mesopores for enhanced diffusion. | Post-synthetic treatment with SDAs to induce recrystallization and mesopore formation. | nih.gov |

| Novel Frameworks | To synthesize new zeolite topologies with unique pore architectures. | Systematic variation of the SDA structure to explore new templating possibilities. | researchgate.net |

Mechanistic Understanding of Host-Guest Interactions in Zeolite Formation

The formation of a specific zeolite framework is governed by the non-covalent interactions between the organic structure-directing agent (the "guest") and the inorganic silicate (B1173343) or aluminosilicate (B74896) species (the "host"). chemrxiv.orgnih.gov Understanding these host-guest interactions at a molecular level is crucial for controlling the synthesis process. rsc.org These interactions include electrostatic forces, hydrogen bonding, and van der Waals forces, with London dispersion forces playing a significant role. chemrxiv.orgmdpi.com

The orientation of the SDA molecule within the forming zeolite pores is determined by these interactions. nih.gov For instance, studies on dye molecules in zeolite channels have shown that electrostatic interactions and the presence of co-solvents like water can dictate the alignment of the guest molecule. nih.gov A series of fluorescent probes with varying sizes has been developed to study the accessibility of zeolite pores and the nature of host-guest interactions. rsc.orguu.nl

Recent research has highlighted the critical role of London dispersion forces in the stabilization of the OSDA-zeolite assembly. chemrxiv.orgmdpi.comnih.gov Theoretical calculations, such as Density Functional Theory with dispersion correction (DFT-D3), have been employed to quantify these interactions. chemrxiv.orgchemrxiv.org

A key finding is that the interaction energy due to London dispersion forces between tetraalkylammonium or -phosphonium OSDAs and silica zeolite frameworks correlates strongly with the number of hydrogen atoms in the OSDA. mdpi.comnih.gov This correlation holds true regardless of the specific structures of the OSDA or the zeolite framework. mdpi.comnih.gov The energy of these dispersion forces is estimated to be approximately -2 kcal/mol per hydrogen atom involved in efficient contact with the framework's oxygen atoms. mdpi.comnih.gov This interaction is significantly stronger than that observed between n-alkane molecules, underscoring the strong attraction between the alkyl groups of the OSDA and the siloxane bonds of the zeolite. mdpi.com

The binding energy, which includes contributions from dispersion, electrostatic interactions, and hydrogen bonding, is a key parameter in computational screening of potential OSDAs. researchgate.netchemrxiv.org A more negative binding energy generally indicates a better fit of the OSDA within the zeolite pore and a higher likelihood of successful templating. researchgate.net

The following table summarizes the key energetic contributions to host-guest interactions in zeolite synthesis.

| Interaction Type | Description | Significance | Reference |

| London Dispersion Forces | Weak, non-covalent attractions arising from temporary fluctuations in electron density. | A major stabilizing force, with interaction energy correlated to the number of H atoms in the OSDA. chemrxiv.orgmdpi.comnih.gov | chemrxiv.orgmdpi.comnih.gov |

| Electrostatic Interactions | Coulombic forces between the charged OSDA and the charged sites on the zeolite framework. | Important for the initial attraction and orientation of the OSDA. nih.gov | nih.gov |

| Binding Energy | The total energy of interaction between the OSDA and the zeolite framework. | Used as a descriptor in computational models to predict the success of a given OSDA-zeolite pair. researchgate.net | researchgate.net |

Applications in Polymer Chemistry and Polymer Material Modification

Quaternary ammonium compounds, including structures analogous to triethylbutylammonium hydroxide, are utilized in polymer chemistry for various purposes, from acting as catalysts to modifying the properties of polymers. Their ionic nature and the presence of alkyl groups make them suitable for a range of applications.

One significant area of application is in the synthesis of polymers. For example, quaternary ammonium salts can be synthesized via the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. mdpi.com This reaction can be used to create polymerizable quaternary ammonium monomers. mdpi.com These monomers can then be incorporated into polymer chains to introduce specific functionalities, such as antimicrobial properties. mdpi.commdpi.com The synthesis of such monomers can be carried out in solvents with a relatively low dielectric constant, which can simplify the purification process. mdpi.com Microwave-assisted synthesis has also been shown to be an efficient method for preparing quaternary ammonium salts, often with reduced reaction times and without the need for a solvent. nih.gov

Quaternary ammonium groups can also be tethered to polymer backbones to create materials with specific properties. For instance, in the field of anion exchange membranes (AEMs) for fuel cells and electrolyzers, polymers functionalized with quaternary ammonium cations are used. rsc.org The stability of these cations is crucial for the long-term performance of the AEMs. The rational design of the polymer structure, such as attaching the quaternary ammonium group via a stable linkage, can significantly improve the alkaline and thermal stability of the membrane. rsc.org For example, tethering piperidine-based cations via the 4-position instead of the nitrogen atom has been shown to reduce degradation through β-elimination reactions. rsc.org

Furthermore, quaternary ammonium compounds can be used to modify existing polymers. For example, they can be incorporated into resins to impart antimicrobial properties for applications such as water treatment. mdpi.com The design of these resins can be optimized by controlling the distribution of the quaternary ammonium groups on the surface and in the bulk of the resin to maximize their effectiveness. mdpi.com In the realm of dental materials, novel urethane-dimethacrylate monomers containing quaternary ammonium groups have been synthesized with the aim of developing dental composites that can reduce secondary caries. nih.gov

The table below provides an overview of the applications of quaternary ammonium compounds in polymer chemistry.

| Application | Description | Example | Reference |

| Monomer Synthesis | Creation of polymerizable monomers containing quaternary ammonium groups. | Synthesis of methacrylate (B99206) analogs of quaternary ammonium salts via the Menschutkin reaction. | mdpi.com |

| Anion Exchange Membranes (AEMs) | Functionalization of polymers with quaternary ammonium cations for use in electrochemical devices. | Polyfluorenes tethered with N,N-dimethylpiperidinium cations for improved stability. | rsc.org |

| Antimicrobial Resins | Incorporation of quaternary ammonium groups into polymer resins for disinfection purposes. | Two-stage quaternization of poly(4-vinylpyridine) resin for water treatment. | mdpi.com |

| Dental Composites | Development of dental materials with antimicrobial properties. | Synthesis of quaternary ammonium urethane-dimethacrylate monomers. | nih.gov |

Role in the Synthesis and Functionalization of Ammonium-Containing Polymers

Ammonium, triethylbutyl-, hydroxide serves as a potent organic base and phase-transfer catalyst in the synthesis and modification of polymers. Its utility in promoting polymerization stems from its ability to act as a catalyst, potentially reducing the activation energy and time required for the polymerization process. In the realm of polymer functionalization, strong organic bases like tetra-n-butyl ammonium hydroxide (a structurally similar compound) have proven effective in catalyzing acylation reactions, which are fundamental for attaching new functional groups to alcohols, phenols, and thiols.

This catalytic action is crucial for creating ammonium-containing polymers, where the hydroxide facilitates the incorporation of the triethylbutylammonium cation into the polymer structure or assists in grafting other ammonium-functionalized moieties onto a polymer backbone. Its role as a phase-transfer catalyst is particularly valuable in heterogeneous reaction systems, where it helps transport reactants across the interface of two immiscible phases (e.g., an aqueous and an organic phase), thereby enhancing reaction rates and yields.

Utilization in Polymer Deconstruction and Chemical Recycling Research

The chemical recycling of waste plastics is a critical area of research aimed at creating a circular economy. One promising method involves chemical depolymerization, where polymers are broken down into their constituent monomers for reuse. Alkaline hydrolysis, often using hydroxide solutions, is a key strategy for deconstructing condensation polymers like polyesters (e.g., PET) and polyamides.

Research has demonstrated that ammonium hydroxide can effectively depolymerize various polymers, including PET, polyurethane, and polycarbonate, by cleaving the ester or amide linkages. While studies specifically detailing the use of triethylbutylammonium hydroxide are not prevalent, its function can be inferred from the principles of alkaline hydrolysis and the behavior of related compounds. As a strong hydroxide source, it can initiate the breakdown of polymer chains.

Furthermore, the presence of the bulky, hydrophobic triethylbutylammonium cation could influence the deconstruction process in several ways:

Improved Solubilization: Similar to ionic liquids, the organic cation may enhance the solubilization of the polymer, making the hydrolyzable bonds more accessible to the hydroxide ions.

Mechanochemical Effects: The interaction of the cation with the polymer matrix can induce swelling, which creates mechanical strain on the polymer chains. This strain can activate the bonds, accelerating the rate of deconstruction beyond what is achievable through simple hydrolysis alone.

Reduced Side Reactions: The tailored chemical environment provided by such ionic compounds can lead to more selective deconstruction at lower temperatures compared to conventional methods, minimizing the formation of unwanted byproducts.

Application as an Electrolyte Component in Advanced Electrochemical Systems (focus on chemical stability and ionic behavior)

Ammonium, triethylbutyl-, hydroxide is a candidate for use as an electrolyte component in advanced electrochemical systems, such as batteries and fuel cells. As a quaternary ammonium salt, it can dissociate into a triethylbutylammonium cation (TEBA⁺) and a hydroxide anion (OH⁻), enabling ionic conductivity. Its performance in these systems is dictated by the chemical stability of the cation in the operating environment and the mobility of the ions through the electrolyte medium.

Cation Stability in Alkaline Media for Energy Conversion Technologies

A significant challenge for energy technologies that operate in highly alkaline environments, such as anion exchange membrane fuel cells (AEMFCs), is the chemical stability of the cationic functional groups. The hydroxide ions that transport the charge can also attack and degrade the cation, compromising the long-term performance of the device.

Research into the stability of various quaternary ammonium cations has shown that the molecular structure is paramount. Cations with purely alkyl substituents, like the triethylbutylammonium cation, are significantly more stable in the presence of hydroxide anions than cations containing benzylic groups (e.g., benzyltrimethylammonium). This enhanced stability is primarily attributed to the following factors:

Avoidance of Degradation Pathways: The primary degradation mechanism for many ammonium cations in alkaline conditions is Hofmann elimination, which requires the presence of a hydrogen atom on the carbon atom beta to the nitrogen. The structure of the ethyl and butyl groups in TEBA⁺ offers steric hindrance around these β-hydrogens, making them less accessible for attack by hydroxide ions.

Steric Shielding: The bulky alkyl groups (ethyl and butyl) physically shield the positively charged nitrogen center from nucleophilic attack by hydroxide ions.

Studies comparing different cation structures have consistently concluded that robust alkyl-substituted cations offer a promising path toward developing durable materials for AEMFCs and other alkaline energy systems.

Table 1: Research Findings on Ammonium Cation Stability

| Cation Type | Key Structural Feature | Observed Stability in Alkaline Media | Primary Degradation Pathway | Source |

|---|---|---|---|---|

| Alkyl-Substituted (e.g., Hexyltrimethylammonium) | Only C-C and C-H bonds attached to Nitrogen; Steric hindrance at β-hydrogen | Significantly more stable than ben |

Catalytic Applications and Mechanistic Investigations

Role in Ionic Liquid-Based Catalysis

Ionic liquids (ILs), salts with melting points below 100°C, have gained prominence as "designer solvents" and catalysts in green chemistry. researchgate.net Their negligible vapor pressure, high thermal stability, and tunable nature make them attractive alternatives to volatile organic compounds. researchgate.netrsc.org Quaternary ammonium (B1175870) salts, including those with the triethylbutylammonium cation, are a significant class of ILs.

The synthesis of quaternary ammonium-based ionic liquids is often straightforward, typically involving the quaternization of a tertiary amine followed by anion exchange. For instance, triethylamine (B128534) can be reacted with an appropriate butyl halide to form the triethylbutylammonium cation. Subsequent reaction with a hydroxide (B78521) source, such as potassium hydroxide or through an ion-exchange resin, yields triethylbutylammonium hydroxide. The synthesis of similar triethylammonium-based ILs, such as triethylammonium (B8662869) hydrogen sulfate (B86663), has been achieved through simple Brønsted acid-base proton transfer reactions. researchgate.net

These ionic liquids serve as efficient catalysts in a variety of organic transformations. For example, triethylammonium-based ILs have demonstrated catalytic activity in the synthesis of coumarin (B35378) derivatives and in the delignification of lignocellulosic materials. researchgate.net The catalytic efficacy of these ILs is often attributed to their ability to provide a polar reaction medium, stabilize transition states, and in the case of basic ILs, act as a proton acceptor. The table below summarizes the application of related quaternary ammonium ionic liquids in different catalytic reactions.

| Catalyst System | Reactants | Product | Key Findings |

| Tetrabutylammonium (B224687) hydroxide (TBAH) | Epoxides, Carbon Dioxide | Cyclic Carbonates | TBAH is converted to the active catalyst, tetrabutylammonium bicarbonate (TBABC), in the presence of CO2. rsc.org |

| Triethylammonium hydrogen sulfate | Phenols, β-ketoesters | 4-substituted coumarins | Efficient synthesis under solvent-free conditions. researchgate.net |

| Triethylammonium hydrogen sulfate | 4-hydroxycoumarin, Aldehydes | α,α′-benzylidene bis(4-hydroxycoumarin) | Good to excellent yields with a recyclable catalyst. researchgate.net |

| 1-Alkyl triazolium triflates | Benzaldehyde, Ethyl acetoacetate, Urea | Dihydropyrimidinone | High yields in short reaction times with a reusable catalyst. ias.ac.in |

The chemical fixation of carbon dioxide into value-added chemicals is a critical area of research aimed at mitigating greenhouse gas emissions. semanticscholar.org Quaternary ammonium hydroxides have emerged as effective catalysts for the cycloaddition of CO2 to epoxides, producing cyclic carbonates, which are valuable as polar aprotic solvents and intermediates in the synthesis of polycarbonates. rsc.org

Studies on tetrabutylammonium hydroxide (TBAH) have shown that it catalyzes this reaction efficiently under solvent-free conditions. rsc.org The mechanism involves the initial reaction of TBAH with CO2 to form the catalytically active species, tetrabutylammonium bicarbonate (TBABC). This bicarbonate then acts as a nucleophile, attacking the epoxide ring and initiating the cycloaddition reaction. rsc.org Given the structural and chemical similarities, it is highly probable that triethylbutylammonium hydroxide also exhibits significant catalytic activity in this transformation. The tetrabutylammonium cation has been shown to stabilize anionic transition states through the positively charged hydrogen atoms near the central nitrogen atom, a feature shared by the triethylbutylammonium cation. rsc.org The synergistic effect of the cation and the bicarbonate anion facilitates the ring-opening of the epoxide and the subsequent insertion of CO2.

Deep eutectic solvents (DESs) based on tetrabutylammonium bromide (TBAB) and a hydrogen bond donor like triethanolamine (B1662121) have also been shown to be highly efficient catalysts for CO2 fixation, highlighting the versatility of quaternary ammonium salts in this application. bohrium.com

Mechanistic Investigations of "Ammonium, Triethylbutyl-, Hydroxide" Reactivity and Degradation

Understanding the stability and degradation pathways of quaternary ammonium cations is crucial for their application in catalytic processes, especially in basic media and at elevated temperatures.

The degradation of quaternary ammonium cations in the presence of hydroxide ions is a significant concern, particularly in applications such as anion exchange membranes for fuel cells. researchgate.netnrel.gov The primary degradation pathways are Hofmann elimination and nucleophilic substitution (SN2 attack). researchgate.netnrel.gov

Hofmann Elimination: This pathway is prevalent when the cation possesses β-hydrogens. The hydroxide ion acts as a base, abstracting a proton from a β-carbon, leading to the formation of an alkene, a tertiary amine, and water. For the triethylbutylammonium cation, both the ethyl and butyl groups have β-hydrogens, making it susceptible to this degradation route. Density functional theory (DFT) calculations on similar substituted trimethylammonium cations have shown that the Hofmann elimination pathway is often the most vulnerable degradation route. researchgate.netnrel.gov

SN2 Attack: In this pathway, the hydroxide ion acts as a nucleophile and attacks one of the α-carbons of the alkyl groups attached to the nitrogen atom. This results in the formation of an alcohol and a tertiary amine. For the triethylbutylammonium cation, SN2 attack can occur on the ethyl or butyl groups. The steric hindrance around the α-carbons influences the rate of this reaction. Studies on substituted benzyltrimethylammonium (B79724) cations have shown that electron-donating groups can slightly increase the degradation barrier, suggesting that the electronic environment around the cation plays a role in its stability. researchgate.net

The relative contribution of these two pathways depends on factors such as the structure of the cation, steric hindrance, and the reaction conditions. For cations with increased steric hindrance or a lack of β-hydrogens, SN2 attack can become more significant. researchgate.net

The elucidation of reaction mechanisms and the identification of intermediates and degradation products rely on a combination of spectroscopic and analytical techniques. While direct studies on triethylbutylammonium hydroxide are limited, the methodologies applied to similar systems provide a clear framework for investigation.

Density Functional Theory (DFT) Calculations: As demonstrated in several studies on the degradation of quaternary ammonium cations, DFT is a powerful tool for mapping potential energy surfaces, calculating activation energy barriers for different degradation pathways (Hofmann elimination vs. SN2), and predicting the relative stability of various cations. researchgate.netnrel.govresearchgate.netnrel.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the structure of the parent ionic liquid and for identifying the products of degradation or catalytic reactions. For instance, the formation of alkenes and tertiary amines from Hofmann elimination can be readily detected by NMR.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the ionic liquid and its degradation products. Techniques like electrospray ionization mass spectrometry (ESI-MS) are particularly well-suited for analyzing ionic species.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups during a reaction, providing insights into the reaction progress.

Kinetic studies are essential for understanding the efficiency of a catalyst, optimizing reaction conditions, and gaining deeper insight into the reaction mechanism. The kinetics of catalytic reactions involving ionic liquids can be complex due to the multiphasic nature of some systems and the potential for the ionic liquid to act as both a solvent and a catalyst. researchgate.netlibretexts.org

For catalytic cycles such as the cycloaddition of CO2 to epoxides, kinetic models like the Langmuir-Hinshelwood mechanism can be applied. libretexts.orgyoutube.com This model assumes that the reactants adsorb onto the catalyst surface (in this case, the ionic liquid may provide the active sites), react, and then the products desorb. The rate law derived from this model can help to identify the rate-determining step of the reaction. youtube.comvscht.cz

Investigating the kinetics of side reactions, such as the degradation of the triethylbutylammonium cation, is also crucial. By determining the rate constants for Hofmann elimination and SN2 attack under different conditions (e.g., temperature, hydroxide concentration), a comprehensive understanding of the catalyst's stability and lifetime can be achieved. This information is vital for the design of more robust and efficient catalytic systems for industrial applications. bham.ac.uk

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular and Ionic Interactions

Quantum chemical calculations are instrumental in elucidating the intricate interactions between the triethylbutylammonium cation and the hydroxide (B78521) anion, as well as their interactions with surrounding solvent molecules or solid-state frameworks.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of materials science, DFT calculations have been pivotal in understanding the role of tetraalkylammonium hydroxides, such as the related tetraethylammonium (B1195904) hydroxide (TEAOH), as organic structure-directing agents (OSDAs) in the synthesis of zeolites. acs.orgdicp.ac.cn

Zeolites are crystalline aluminosilicates with porous structures, and the specific topology of these pores is often determined by the OSDA used during their synthesis. acs.org DFT calculations can help elucidate the mechanism by which these organic cations direct the formation of specific zeolite frameworks. For instance, studies on TEAOH in the synthesis of high-silica zeolite Y have shown that the cation's size and shape are crucial in templating the formation of the faujasite (FAU) topology. dicp.ac.cn While specific DFT studies on triethylbutylammonium hydroxide as an OSDA are not widely available, the principles derived from studies on similar quaternary ammonium (B1175870) hydroxides are applicable. The asymmetric nature of the triethylbutylammonium cation, with one butyl group being larger than the three ethyl groups, would likely influence the framework topology in a distinct manner compared to symmetric tetraalkylammonium cations.

DFT calculations can model the non-covalent interactions between the cation and the silicate (B1173343) and aluminate species in the synthesis gel. These interactions, including van der Waals forces and hydrogen bonding (between the hydroxide anion and the silicate precursors), stabilize specific arrangements of the inorganic species around the organic cation, leading to the nucleation and growth of a particular zeolite structure. The relative energies of different cation-framework interactions can be calculated to predict which zeolite phase is most likely to form.

Table 1: Representative Applications of DFT in Zeolite Synthesis with Quaternary Ammonium Hydroxides

| Quaternary Ammonium Hydroxide | Zeolite Synthesized | Key DFT Insights |

|---|---|---|

| Tetraethylammonium Hydroxide (TEAOH) | High-silica Zeolite Y (FAU-type) | Elucidation of the role of the TEA+ cation in templating the faujasite framework structure. dicp.ac.cn |

| Tetraethylammonium Hydroxide (TEAOH) | Zeolite Beta | Understanding the clustering of TEA+ cations within the zeolite cavities and their influence on the framework stability. acs.org |

This table is generated based on available data for related compounds to illustrate the application of DFT.

Ab initio molecular dynamics (AIMD) simulations provide a way to study the dynamic behavior of systems by calculating the forces on the atoms from first principles (quantum mechanics) at each time step. psu.eduresearchgate.net For ionic liquids and concentrated electrolyte solutions like triethylbutylammonium hydroxide, AIMD can offer a detailed picture of the ionic and molecular motion, including the solvation and transport of ions. psu.edumdpi.com

AIMD simulations can be particularly insightful for understanding the behavior of the hydroxide ion in the presence of the triethylbutylammonium cation and water molecules. The hydroxide ion is known to have a complex transport mechanism in aqueous solutions, involving both vehicular diffusion (moving with its solvation shell) and Grotthuss-type proton hopping between water molecules. researchgate.net AIMD simulations can track the trajectories of all atoms and reveal the dominant transport mechanism under different conditions of concentration and temperature. researchgate.net

These simulations can also elucidate the structure of the solvation shells around the triethylbutylammonium cation and the hydroxide anion. The size and shape of the cation, along with the strong charge of the hydroxide anion, will influence the local arrangement of water molecules. Understanding this local structure is crucial for explaining the macroscopic properties of the solution, such as its viscosity and conductivity. psu.edu

Computational models are essential for predicting the reactivity and chemical stability of triethylbutylammonium hydroxide in various environments. The stability of quaternary ammonium cations, particularly in the presence of hydroxide ions, is a critical factor in applications such as anion exchange membranes (AEMs) for fuel cells. researchgate.netrsc.org

The primary degradation pathway for tetraalkylammonium cations in alkaline environments is the Hofmann elimination reaction, where the hydroxide ion acts as a base to abstract a proton from a β-carbon, leading to the formation of an alkene, a trialkylamine, and water. Another potential degradation mechanism is direct nucleophilic attack (SN2) by the hydroxide ion on an α-carbon of the alkyl groups.

Computational modeling, often using DFT, can be employed to calculate the activation energies for these degradation pathways. github.iochemrxiv.org By comparing the energy barriers for Hofmann elimination and SN2 attack, it is possible to predict the dominant degradation mechanism and the relative stability of the cation. For the triethylbutylammonium cation, the presence of both ethyl and butyl groups offers different sites for hydroxide attack, and computational studies can determine the preferred reaction pathway. The calculated stability can then be correlated with experimental observations.

The influence of the environment, such as the level of hydration, on the stability of the cation can also be modeled. researchgate.net It has been shown for other quaternary ammonium hydroxides that the reactivity of the hydroxide ion is significantly enhanced at low hydration levels because it is less stabilized by solvation. researchgate.net Computational models can quantify this effect by explicitly including water molecules in the calculations and determining how the activation energies for degradation change with the number of solvating water molecules.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry methods can predict various spectroscopic properties of triethylbutylammonium hydroxide, which can aid in the interpretation of experimental spectra. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. nih.gov By comparing the calculated spectrum with the experimental one, it is possible to assign the observed vibrational bands to specific molecular motions, such as the C-H stretching and bending modes of the ethyl and butyl groups, and the vibrations of the quaternary ammonium core.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed. mdpi.com These calculations can help in the assignment of peaks in the 1H and 13C NMR spectra of the triethylbutylammonium cation and can provide insights into the electronic environment of the different nuclei within the molecule.

Furthermore, computational methods are invaluable for mapping out entire reaction pathways. nih.gov For the degradation of triethylbutylammonium hydroxide, for example, the transition state structures for the Hofmann elimination and SN2 reactions can be located and their energies calculated. chemrxiv.org This provides a detailed picture of the reaction mechanism at the molecular level. The potential energy surface can be explored to identify all possible intermediates and transition states, leading to a comprehensive understanding of the reaction kinetics and thermodynamics.

Simulation of Ion Transport and Interfacial Phenomena

Molecular dynamics (MD) simulations, both classical and ab initio, are powerful tools for studying the transport of ions and the behavior of triethylbutylammonium hydroxide at interfaces. nih.govarxiv.orggatech.edu In applications such as phase transfer catalysis or in electrochemical devices, the transport of the triethylbutylammonium cation and the hydroxide anion is of central importance.

Classical MD simulations, which use empirical force fields to describe the interactions between atoms, can be used to simulate large systems over long timescales. nih.gov This allows for the calculation of transport properties such as the diffusion coefficients of the ions and the conductivity of the solution. arxiv.org The simulations can reveal how these properties are affected by factors such as concentration, temperature, and the presence of other species.

Simulations can also provide a molecular-level view of interfacial phenomena. For example, in a two-phase system (e.g., water-organic), MD simulations can show how triethylbutylammonium hydroxide partitions between the two phases and how it facilitates the transport of other species across the interface. The orientation of the triethylbutylammonium cations at the interface and their interactions with the solvent molecules can be visualized and analyzed.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Triethylbutylammonium hydroxide |

| Tetraethylammonium hydroxide (TEAOH) |

| Diethyl Dimethyl Ammonium Hydroxide (DMDEAOH) |

| Silicate |

| Aluminate |

| Alkene |

| Trialkylamine |

Environmental Research Aspects Chemical Transformations and Pathways

Academic Studies on the Environmental Fate of Quaternary Ammonium (B1175870) Compounds

Research into the environmental destiny of QACs has revealed complex interactions with both biotic and abiotic components of ecosystems. These compounds, due to their cationic nature and surfactant properties, tend to interact strongly with negatively charged surfaces such as sediments, soils, and suspended solids in aquatic environments. acs.orgnih.gov This sorption behavior is a key factor controlling their bioavailability and subsequent degradation. nih.gov

The degradation of QACs in the environment can occur through several pathways, broadly categorized as abiotic and biotic.

Abiotic Degradation:

Photodegradation: This process involves the breakdown of chemicals by light. Direct photolysis, where the molecule itself absorbs light and breaks down, is generally limited for many QACs as they lack significant chromophores that absorb sunlight. rsc.org However, indirect photolysis, facilitated by substances like dissolved organic matter, can be a more significant pathway. rsc.org Studies on various QACs have shown that reactions with hydroxyl radicals (•OH), which are naturally present in sunlit waters, are a primary mechanism of photochemical transformation. rsc.org The photolysis half-lives for some QACs have been predicted to be in the range of 12 to 94 days, suggesting a slow but steady abiotic degradation in surface waters. rsc.orgrsc.org For triethylbutylammonium hydroxide (B78521), which lacks aromatic rings, direct photolysis is expected to be minimal, with indirect photolysis being the more probable route of light-induced degradation.

Thermal Decomposition: Quaternary ammonium hydroxides can undergo thermal decomposition, often through a process known as Hofmann elimination, to yield an alkene, a tertiary amine, and water. For triethylbutylammonium hydroxide, heating would likely lead to the formation of ethene or butene and triethylamine (B128534) or diethylbutylamine, respectively. This pathway is more relevant to industrial settings or specific waste treatment scenarios involving high temperatures rather than typical environmental conditions.

Hydrolysis: The hydrolysis of the C-N bond in quaternary ammonium cations is generally slow under ambient environmental conditions. nih.govwikipedia.org The stability of the tetramethylammonium (B1211777) cation in highly alkaline solutions at elevated temperatures suggests that the quaternary ammonium group itself is resistant to hydrolysis. wikipedia.org However, the specific reactivity can be influenced by the structure of the alkyl groups. nih.gov

Biotic Degradation:

Biodegradation is a major pathway for the removal of QACs from the environment. rsc.org The rate and extent of biodegradation are influenced by several factors, including the chemical structure of the QAC, its concentration, and the presence of acclimated microbial communities. nih.govresearchgate.net

Influence of Alkyl Chain Length: Research has consistently shown that the length of the alkyl chains is a critical determinant of biodegradability. nih.govresearchgate.netnih.gov QACs with shorter alkyl chains tend to be more readily biodegradable than those with longer chains. nih.gov For instance, studies have shown that the degradation rate of QACs decreases with increasing alkyl chain length. rsc.org This is partly because longer chains increase the compound's hydrophobicity and tendency to sorb to solids, which can reduce its bioavailability to microorganisms. nih.govnih.gov Triethylbutylammonium hydroxide, with its shorter ethyl and butyl groups, would be expected to be more amenable to biodegradation than the more commonly studied long-chain QACs like those containing dodecyl (C12) or hexadecyl (C16) chains.

Degradation Mechanisms: Microbial degradation of QACs often proceeds through the enzymatic cleavage of the C-N bonds. rsc.orgresearchgate.net This can involve processes like N-dealkylation, where alkyl groups are sequentially removed from the nitrogen atom. nih.gov The resulting tertiary amines are generally less toxic and more easily degraded than the parent QAC. researchgate.net For triethylbutylammonium hydroxide, biodegradation would likely involve the initial cleavage of either an ethyl or a butyl group.

Below is a table summarizing the expected degradation pathways for triethylbutylammonium hydroxide based on general QAC behavior.

| Degradation Pathway | Description | Expected Relevance for Triethylbutylammonium Hydroxide | Influencing Factors | Potential Degradation Products |

| Abiotic | ||||

| Direct Photolysis | Breakdown by direct absorption of sunlight. | Low | Wavelength of light, molecular structure | - |

| Indirect Photolysis | Breakdown initiated by photosensitizers like dissolved organic matter. | Moderate | Concentration of sensitizers, sunlight intensity | Oxidized organic compounds, smaller amines |

| Thermal Decomposition | Breakdown at high temperatures (Hofmann elimination). | Low (in environment) | Temperature | Ethene, Butene, Triethylamine, Diethylbutylamine |

| Hydrolysis | Reaction with water leading to bond cleavage. | Low | pH, temperature | - |

| Biotic | ||||

| Aerobic Biodegradation | Degradation by microorganisms in the presence of oxygen. | High | Microbial community, concentration, alkyl chain length | Triethylamine, diethylbutylamine, smaller organic acids |

| Anaerobic Biodegradation | Degradation by microorganisms in the absence of oxygen. | Low to Moderate | Redox potential, microbial community | Methane, carbon dioxide, ammonia |

The degradation of nitrogen-containing compounds like triethylbutylammonium hydroxide is part of the broader biogeochemical nitrogen cycle. carnegiescience.edubyjus.com This cycle involves the transformation of nitrogen through various oxidation states and its movement between the atmosphere, terrestrial, and aquatic ecosystems. carnegiescience.edunih.govmdpi.com

When QACs are biodegraded, the nitrogen atom is eventually mineralized to inorganic forms, primarily ammonium (NH₄⁺). nih.gov This process, known as ammonification, releases the nitrogen back into the environment where it can be taken up by plants and microorganisms. nih.gov The released ammonium can then undergo nitrification, a two-step process where it is oxidized first to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻) by specific groups of bacteria. nih.gov Nitrate is a major nutrient for plants but can also be a source of water pollution if present in excess. Under anaerobic conditions, nitrate can be converted back to nitrogen gas (N₂) through denitrification and returned to the atmosphere, completing the cycle. nih.gov

The introduction of anthropogenic nitrogen compounds, including industrial chemicals like QACs, can significantly alter local nitrogen cycles. nih.gov While the amount of nitrogen from triethylbutylammonium hydroxide might be small on a global scale, localized inputs into wastewater treatment plants or directly into water bodies can contribute to nutrient loading and potentially disrupt the balance of microbial communities involved in nitrogen cycling. nih.gov

Methodologies for Studying Chemical Transformations of Quaternary Ammonium Compounds in Engineered Systems

To understand and predict the fate of QACs like triethylbutylammonium hydroxide in the environment, researchers employ a variety of analytical and experimental methodologies, particularly within engineered systems like wastewater treatment plants (WWTPs).

Analytical Techniques:

The accurate quantification of QACs in environmental matrices is challenging due to their diverse structures and tendency to sorb to surfaces. nih.gov Several sophisticated analytical methods have been developed for their detection.

Chromatography: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the most common and reliable method for the analysis of QACs. nih.govnih.govrsc.orgosti.govrsc.org This technique allows for the separation of different QACs in a complex mixture and their sensitive and selective detection. For a compound like triethylbutylammonium hydroxide, which is not commercially common, a specific analytical standard would be required for precise quantification. Pyrolysis-gas chromatography (GC) can also be used, where the QAC is thermally degraded in the GC inlet to form a tertiary amine that can then be analyzed. american.edu

Sample Preparation: Due to the low concentrations of QACs often found in environmental samples and their tendency to adsorb to containers, a pre-concentration and clean-up step is usually necessary. hach.com Solid-phase extraction (SPE) is a widely used technique for this purpose. rsc.org

Experimental Systems:

Batch and Column Studies: Laboratory-scale experiments are crucial for determining the fundamental parameters of QAC degradation and sorption. Batch experiments are used to measure sorption isotherms and degradation kinetics under controlled conditions. Column studies, which simulate the flow of water through soil or sediment, provide insights into the transport and transformation of these compounds under more realistic conditions.

Wastewater Treatment Plant Simulators: To study the fate of QACs in engineered systems, researchers often use laboratory-scale models of WWTPs, such as activated sludge reactors. nih.gov These systems allow for the investigation of removal efficiencies through biodegradation and sorption to sludge under various operational conditions.

The following table summarizes common methodologies used in the study of QAC transformations.

| Methodology | Purpose | Key Parameters Measured | Relevance for Triethylbutylammonium Hydroxide |

| Analytical | |||

| HPLC-MS/MS | Quantification and identification of QACs in environmental samples. | Concentration, presence of specific homologues. | High, would require a specific analytical standard. |

| Pyrolysis-GC-MS | Identification of QACs by analyzing their thermal degradation products. | Structure of tertiary amine products. | Moderate, useful for structural confirmation. |

| Solid-Phase Extraction | Concentration and purification of QACs from water samples. | - | High, for sample preparation prior to analysis. |

| Experimental | |||

| Batch Sorption Tests | To determine the affinity of QACs for soil and sediment. | Sorption coefficient (Kd), organic carbon-water (B12546825) partitioning coefficient (Koc). | High, to predict its distribution in the environment. |

| Biodegradation Assays | To measure the rate and extent of microbial degradation. | Half-life, mineralization rate. | High, to assess its persistence. |

| Lab-scale WWTPs | To evaluate removal efficiency in wastewater treatment. | Removal rate, partitioning between effluent and sludge. | High, to understand its fate in engineered systems. |

Development of Advanced Remediation Strategies for Environmental Contaminants (based on chemical principles)

Given that conventional wastewater treatment may not completely remove all QACs, research has focused on developing advanced remediation strategies to address residual contamination. acs.org These strategies often rely on powerful chemical principles to break down persistent organic pollutants.

Advanced Oxidation Processes (AOPs):

AOPs are a suite of technologies that generate highly reactive species, primarily the hydroxyl radical (•OH), to oxidize a wide range of organic contaminants. membranechemicals.com These processes are particularly effective for degrading compounds that are resistant to conventional biological treatment. wikipedia.org

Ozone-based AOPs: Ozonation (O₃) itself can be effective, but its combination with hydrogen peroxide (H₂O₂) or ultraviolet (UV) light significantly enhances the production of hydroxyl radicals, leading to more efficient degradation of contaminants. mdpi.com

UV-based AOPs: The combination of UV light with oxidants like hydrogen peroxide (UV/H₂O₂) or persulfate (UV/PS) generates hydroxyl and sulfate (B86663) radicals, respectively, which are powerful oxidizing agents. tudelft.nltudelft.nl Studies have shown that these processes can effectively degrade various QACs. tudelft.nldntb.gov.ua

Fenton and Photo-Fenton Processes: These processes use iron salts (Fe²⁺ or Fe³⁺) and hydrogen peroxide to generate hydroxyl radicals. The reaction can be enhanced by UV light (photo-Fenton). nih.gov A combined biodegradation and Fenton oxidation process has been shown to be effective for the removal of a polymer-based QAC. nih.gov

Other Remediation Technologies:

Adsorption: The strong affinity of QACs for certain materials can be exploited for their removal. Activated carbon is a common adsorbent used to remove organic contaminants from water. clu-in.orgepa.gov

In Situ Chemical Oxidation (ISCO): For contaminated groundwater and soil, ISCO involves injecting chemical oxidants directly into the subsurface to destroy contaminants in place. epa.gov

Bioremediation Enhancement: For biodegradable compounds like triethylbutylammonium hydroxide is expected to be, strategies can focus on enhancing the activity of degrading microorganisms. This can include bioaugmentation (introducing specific microbial strains) or biostimulation (adding nutrients to encourage the growth of indigenous degraders). hydrosolutions.com Specialized products are even designed to neutralize the toxic effects of QACs on microbial populations in wastewater treatment systems, thereby promoting their biological degradation. hydrosolutions.com

The selection of a remediation strategy depends on the specific contaminant, its concentration, the environmental matrix, and cost-effectiveness. For a compound like triethylbutylammonium hydroxide, a combination of biological and advanced chemical methods would likely be most effective for complete removal.

Q & A

Q. What standardized protocols exist for preparing high-purity tetrabutylammonium hydroxide solutions?

Tetrabutylammonium hydroxide (TBAH) solutions are typically prepared by dissolving the compound in methanol or water under controlled conditions. describes a buffer preparation method using 40% TBAH solution, emphasizing clarity and temperature stability (solidifies at lower temperatures). For synthesis, analogous quaternary ammonium hydroxides (e.g., trimethylphenylammonium hydroxide) are produced via methylation reactions: aniline reacts with dimethyl sulfate and calcium hydroxide to form intermediates, followed by hydroxide exchange . Key steps include:

Q. How should researchers analyze trace impurities in ammonium hydroxide solutions?

High-purity ammonium hydroxide (25% NH₃) contains controlled impurities such as oxidizable substances, heavy metals (Pb ≤ 5 ppm), and non-volatile residues (≤50 ppm). Analytical methods include:

Q. What safety protocols are critical for handling ammonium hydroxide in laboratory settings?

Ammonium hydroxide (NH₄OH) poses acute toxicity (oral LD₅₀: 350 mg/kg), respiratory hazards, and aquatic toxicity (WGK 2). Safety measures include:

- Ventilation : Use fume hoods to limit exposure to ≤25 ppm (NIOSH REL).

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Emergency Protocols : Flush eyes/skin with water for 15 minutes; monitor for pulmonary edema .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pH-dependent behavior of tetrabutylammonium hydroxide in mixed solvents?

Contradictions in pH stability often arise from solvent composition and temperature. Methodological approaches include:

- Systematic pH Titration Studies : Compare TBAH in acetonitrile/water vs. methanol/water systems ().

- Kinetic Analysis : Monitor hydroxide ion activity via conductivity measurements under varying temperatures.

- Spectroscopic Validation : Use NMR to track structural changes in TBAH under acidic/basic conditions .

Q. What methodological considerations optimize TBAH-based mobile phases for polar analyte separations in HPLC?

outlines a gradient elution protocol for reversed-phase HPLC:

- Mobile Phase Design : Combine TBAH buffer (pH 9.5) with acetonitrile/methanol mixtures.

- Gradient Optimization : Adjust from 100% aqueous (Solution A) to 30% organic (Solution B) over 15 minutes (Table 1 in ).

- Column Compatibility : Use pH-stable C18 columns to prevent stationary phase degradation.

Q. How can thermal decomposition pathways of quaternary ammonium hydroxides be validated under varying atmospheric conditions?

Conflicting data on decomposition products (e.g., NH₃ vs. tertiary amines) require:

- Thermogravimetric Analysis (TGA) : Measure mass loss under inert (N₂) vs. oxidative (O₂) atmospheres.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts (e.g., butene, trimethylamine).

- Control Experiments : Compare decomposition rates in anhydrous vs. hydrated systems .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on ammonium hydroxide’s role in nanoparticle synthesis?

Discrepancies in nanoparticle size/distribution (e.g., carbon dots from food waste) may stem from:

- Concentration Variance : NH₄OH concentrations >25% increase NH₃ volatility, altering reaction kinetics.

- Impurity Effects : Trace metals (e.g., Fe³⁺) act as unintended catalysts.

- Mitigation Strategy : Standardize NH₄OH grades (USP/NF or Ph. Eur.) and pre-treat with chelating resins .

Tables for Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。